2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone
Description
Historical Context and Discovery of Arylcyclohexylamine Derivatives
The discovery of arylcyclohexylamine derivatives traces back to early 20th-century investigations into cyclohexylamine-based compounds. Phencyclidine (PCP), first synthesized in 1926, marked the prototypical arylcyclohexylamine with anesthetic and dissociative properties. Subsequent structural modifications aimed to optimize pharmacological activity while minimizing adverse effects. The introduction of halogenated phenyl groups, such as the 4-chlorophenyl moiety in 2-(4-chlorophenyl)-2-(methylamino)cyclohexanone , emerged from efforts to enhance receptor binding specificity and metabolic stability.
This compound, identified by the CAS registry number 7063-54-9, shares structural homology with ketamine ((±)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone), a well-characterized NMDA receptor antagonist. The positional isomerism of the chlorophenyl group (para vs. ortho substitution) distinguishes This compound from ketamine, influencing its stereoelectronic properties and potential interactions with biological targets. Early synthetic routes involved cyclohexanone condensation with 4-chlorobenzaldehyde followed by reductive amination with methylamine, as evidenced by protocols for analogous arylcyclohexylamines.
Academic Significance in Modern Psychopharmacology Research
This compound has garnered attention for its role in elucidating structure-activity relationships (SAR) within the arylcyclohexylamine class. Its molecular framework—a cyclohexanone ring geminal to a methylamino group and a 4-chlorophenyl substituent—serves as a template for probing NMDA receptor modulation. Comparative studies with ketamine suggest that para-substituted chlorophenyl derivatives exhibit distinct binding kinetics at the PCP site of the NMDA receptor, a critical determinant of dissociative and neuroplastic effects.
Recent advancements in molecular modeling have leveraged the compound’s crystallographic data (PubChem CID 251077) to simulate ligand-receptor interactions. Density functional theory (DFT) analyses reveal that the 4-chlorophenyl group induces a dipole moment shift compared to ortho-substituted analogs, potentially altering transmembrane permeability and target engagement. These insights underscore its utility in rational drug design, particularly for developing rapid-acting antidepressants and neuroprotective agents.
Table 1: Structural and Physicochemical Properties of Select Arylcyclohexylamines
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | NMDA Receptor IC₅₀ (nM) |
|---|---|---|---|---|
| This compound | C₁₃H₁₆ClNO | 237.72 | 2.8 | Not reported |
| Ketamine | C₁₃H₁₆ClNO | 237.72 | 3.1 | 659 ± 0.07 |
| Phencyclidine (PCP) | C₁₇H₂₅N | 243.39 | 4.9 | 59 ± 0.07 |
Data compiled from PubChem and PsychonautWiki .
The compound’s academic relevance extends to chemical neuroscience, where isotopically labeled analogs (e.g., carbon-11 or fluorine-18 derivatives) enable positron emission tomography (PET) imaging of NMDA receptor density in vivo. Such applications highlight its dual role as a pharmacological tool and a scaffold for diagnostic agents. Ongoing research explores its enantioselective synthesis, given the stereochemical dependence of NMDA receptor antagonism observed in ketamine analogs.
Properties
CAS No. |
7063-54-9 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C13H16ClNO/c1-15-13(9-3-2-4-12(13)16)10-5-7-11(14)8-6-10/h5-8,15H,2-4,9H2,1H3 |
InChI Key |
QKXPNIMOBXBHGW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Route with Subsequent Oxidation and Amination
This method involves the formation of a Grignard reagent from 4-chlorobromobenzene, which is then reacted with cyclohexanone to form a secondary alcohol intermediate. This intermediate undergoes dehydration and oxidation to yield a ketone intermediate, which is finally aminated with methylamine to form the target compound.
- Step 1: Preparation of 4-chlorophenyl magnesium bromide by reacting 1-bromo-4-chlorobenzene with magnesium in dry THF under nitrogen atmosphere at low temperature.
- Step 2: Addition of cyclohexanone to the Grignard reagent to yield 1-(4-chlorophenyl)-cyclohexanol.
- Step 3: Dehydration of the alcohol to form 1-(4-chlorophenyl)-cyclohexene using an acidic ionic liquid catalyst.
- Step 4: Oxidation of the alkene with potassium permanganate (KMnO4) in aqueous acetone to form the corresponding hydroxy ketone intermediate.
- Step 5: Imination of the hydroxy ketone with methylamine to form an imine intermediate.
- Step 6: Thermal rearrangement (Beckmann rearrangement) of the imine at elevated temperature to yield this compound.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Mg, THF, N2, 0°C | 4-chlorophenyl magnesium bromide | — | Grignard reagent formation |
| 2 | Cyclohexanone, RT, 24 h | 1-(4-chlorophenyl)-cyclohexanol | Crude | Secondary alcohol intermediate |
| 3 | Acidic ionic liquid, dehydration | 1-(4-chlorophenyl)-cyclohexene | 97% | Purified by silica gel chromatography |
| 4 | KMnO4, acetone/H2O, RT | Hydroxy ketone intermediate | — | Oxidation monitored by TLC |
| 5 | Methylamine, RT | Imine intermediate | — | Imination step |
| 6 | Heat (Beckmann rearrangement) | This compound | — | Final product characterized by NMR, IR |
This method is well-documented and yields the target compound with high purity, confirmed by 1H-NMR, 13C-NMR, and IR spectroscopy.
Bromoketone Condensation and Beckmann Rearrangement
An alternative synthetic route involves the preparation of a bromoketone intermediate, which is then condensed with methylamine to form an α-hydroxyimine. The α-hydroxyimine undergoes Beckmann rearrangement to yield the target compound.
- The condensation of bromoketone with methylamine is temperature-sensitive; initiating the reaction at -40 °C for 4 hours followed by room temperature for 1 hour yields α-hydroxyimine in 85% yield.
- Higher temperatures lead to side reactions such as HBr elimination and hydrolysis, producing undesired α,β-unsaturated compounds and hydroxyketones.
- Beckmann rearrangement of α-hydroxyimine was attempted under various conditions (solvents: decaline, diphenyl ether; catalysts: H2SO4, FeCl3, PdCl2; temperatures up to reflux) but often resulted in recovery of starting imine or formation of side products.
- This indicates the Beckmann rearrangement step is challenging and requires optimized conditions for this substrate.
Table 1: Beckmann Rearrangement Conditions and Outcomes
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Time (h) | Outcome |
|---|---|---|---|---|---|
| 1 | Decaline | Reflux (~190) | None | 4 | Starting imine recovered |
| 2 | Decaline | Reflux | None | 8 | Starting imine recovered |
| 3 | Decaline | Reflux | H2SO4 (2) | 4 | α-Hydroxyketone formed |
| 4 | Decaline | Reflux | FeCl3 (2) | 4 | Starting imine recovered |
| 5 | Diphenyl ether | 200 | None | 4 | Starting imine recovered |
| 6 | Diphenyl ether | 200 | FeCl3 (2) | 4 | Starting imine recovered |
| 7 | Diphenyl ether | 200 | PdCl2 (2) | 4 | Starting imine recovered |
This table illustrates the difficulty in promoting the rearrangement under typical conditions without decomposition or side reactions.
α-Bromination of α-Aryl Ketones Followed by Amination
Recent advances include DMSO-promoted α-bromination of α-aryl ketones to form 2-aryl-2-bromo-cycloketones, which can be further transformed into amino derivatives.
- α-Aryl ketone substrates are treated with DMSO and brominating agents to selectively brominate the α-position.
- The resulting 2-aryl-2-bromo-cycloketones serve as versatile intermediates for nucleophilic substitution reactions, including amination with methylamine.
- This method allows for modular synthesis of ketamine derivatives, including this compound analogs.
- The procedure benefits from mild conditions, high selectivity, and compatibility with various functional groups.
Summary of Method Variants:
| Method Variant | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Method I | n-BuLi, cyclohexene oxide, BF3·Et2O | High regioselectivity, good yields | Requires low temperature, moisture sensitive |
| Method II | [Hydroxy(tosyloxy)iodo]benzene, arylboronic acids, Et3N, (D)-tartaric acid | Mild conditions, scalable | Multi-step, requires purification |
| Method III/IV | Reported variations for specific substrates | Adaptable for different aryl groups | Specific to substrate types |
These methods provide flexibility in preparing the starting ketone substrates for further functionalization to the target compound.
Comparative Analysis of Preparation Methods
| Aspect | Grignard Route with Oxidation & Amination | Bromoketone Condensation & Beckmann Rearrangement | α-Bromination & Amination Route |
|---|---|---|---|
| Starting Materials | 4-chlorobromobenzene, cyclohexanone | Bromoketone intermediate | α-Aryl ketones |
| Reaction Complexity | Multi-step, requires controlled conditions | Sensitive to temperature, side reactions common | Moderate complexity, selective bromination |
| Yields | High (up to 97% for intermediates) | Moderate, imine formation good but rearrangement problematic | Good selectivity, yields vary with substrate |
| Scalability | Established, scalable | Limited by rearrangement efficiency | Potentially scalable |
| Purification | Chromatography required | Chromatography and recrystallization needed | Chromatography required |
| Side Reactions | Minimal with controlled conditions | Elimination, hydrolysis during condensation | Minimal with optimized conditions |
Characterization and Validation
- All intermediates and final products are characterized by 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis to confirm structure and purity.
- High-resolution mass spectrometry (HRMS) is used to verify molecular weight.
- Reaction progress is monitored by thin-layer chromatography (TLC) and sometimes by NMR.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-chlorophenyl)-2-(methylamino)cyclohexanol, while reduction could produce 2-(4-chlorophenyl)-2-(methylamino)cyclohexane.
Scientific Research Applications
2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its pharmacological properties, such as analgesic or anesthetic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to receptors in the nervous system, affecting neurotransmission.
Enzyme Inhibition: It may inhibit certain enzymes, altering metabolic pathways.
Cellular Effects: The compound can influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Ketamine (2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone)
2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone
- Structure : Para-chlorophenyl substitution.
- Molecular Weight : 237.0913 Da (identical to ketamine but distinct chromatographic behavior due to substituent position).
- Pharmacology: Limited direct data, but para-substituted analogs are hypothesized to exhibit altered receptor binding kinetics due to steric and electronic effects .
Fluorinated and Brominated Analogs
Table 1: Substituent Effects on Molecular Weight and Properties
Amino Group Modifications
NENK (2-(2-Chlorophenyl)-2-(ethylamino)cyclohexanone)
Methoxetamine (MXE)
- Structure: 3-Methoxyphenyl substitution and ethylamino group.
- Pharmacology : Dual NMDA/serotonin receptor activity, longer duration of action than ketamine .
Table 2: Amino Group Modifications
Research Findings and Implications
- Pharmacological Potential: The 4-chloro analog’s para-substitution may enhance metabolic stability or alter blood-brain barrier penetration compared to ketamine .
- Regulatory Status: Fluorinated analogs like 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone are emerging in illicit markets, necessitating advanced analytical methods for detection .
- Unanswered Questions: Limited in vivo data exist for the 4-chloro analog; further studies are needed to elucidate its NMDA receptor affinity and toxicity profile.
Biological Activity
2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone, commonly referred to as a ketamine derivative, has garnered attention for its potential biological activities, particularly in the fields of anesthesia and pain management. This compound exhibits properties similar to those of ketamine, which is widely recognized for its dissociative anesthetic effects and rapid antidepressant actions. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclohexanone ring with a chlorophenyl group and a methylamino substituent. Its molecular formula is C_{13}H_{16}ClN_O, and it is classified under the category of arylcyclohexanones.
Anesthetic and Analgesic Properties
Research indicates that this compound exhibits significant anesthetic and analgesic properties. It has been shown to provide effective pain relief without the respiratory depression commonly associated with opioid analgesics. Studies have demonstrated that this compound can be utilized in various clinical settings, including emergency medicine and surgical procedures.
- Efficacy in Pain Management : A systematic review highlighted the efficacy of ketamine derivatives in managing pain, particularly in trauma patients. The compound was found to reduce pain intensity significantly when administered intravenously at doses ranging from 0.2 mg/kg to 0.3 mg/kg .
- Comparison with Opioids : Unlike opioids, which can lead to tolerance and dependence, this compound has been noted for its lower risk of these adverse effects .
Antidepressant Effects
Recent studies have also explored the antidepressant potential of ketamine derivatives. The rapid onset of action observed with these compounds makes them promising candidates for treating major depressive disorder (MDD).
- Mechanism of Action : The antidepressant effects are thought to be mediated through NMDA receptor antagonism and subsequent modulation of glutamate transmission. This mechanism differs significantly from traditional antidepressants that typically target serotonin or norepinephrine pathways .
Case Studies
Several case studies have documented the use of ketamine derivatives in clinical practice:
- Fibromyalgia Treatment : In a randomized controlled trial involving patients with fibromyalgia, intravenous administration of ketamine resulted in a significant reduction in pain scores (greater than 50% reduction) compared to placebo . The sustained effects lasted up to several days post-infusion.
- Trauma Patients : A cohort study assessed the use of ketamine in trauma patients experiencing moderate to severe pain. Results indicated that patients receiving ketamine reported lower pain levels compared to those treated with traditional opioids .
Data Table: Summary of Clinical Findings
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Sörensen et al., 2016 | Fibromyalgia patients | Ketamine (0.3 mg/kg IV) vs. placebo | >50% reduction in pain intensity (P<0.01) |
| Johansson et al., 2009 | Bone fracture patients | Ketamine (0.2 mg/kg IV) + Morphine | Significant pain relief compared to Morphine alone |
| Wiel et al., 2014 | Trauma patients | Ketamine (0.2 mg/kg IV) + Morphine | Lower pain scores than Morphine alone |
Safety Profile
The safety profile of this compound appears favorable compared to traditional anesthetics and analgesics. Common side effects reported include transient dissociative symptoms and potential neuropsychological disturbances; however, these are generally manageable within clinical settings .
Q & A
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via a Mannich reaction, where cyclohexanone reacts with 4-chlorobenzaldehyde and methylamine under acidic conditions. Key optimization steps include:
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates compared to chlorinated solvents .
- Catalyst Use : Lewis acids like ZnCl₂ may accelerate imine formation, reducing reaction time .
- Temperature Control : Maintaining 60–70°C minimizes side reactions (e.g., over-alkylation) .
Yields typically range from 50–70%, with purity confirmed via HPLC (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the cyclohexanone carbonyl (δ ~208 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl). Methylamino groups show singlet peaks at δ 2.3–2.5 ppm .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks at m/z 252.1 (C₁₃H₁₅ClNO⁺). Fragmentation patterns confirm the loss of Cl (Δ m/z 35) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound under varying conditions?
- Methodological Answer : Discrepancies in NMR or MS data often arise from:
- Diastereomer Formation : Chiral centers at C2 may produce enantiomers. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers .
- Solvent Artifacts : Residual solvents (e.g., DMSO) can obscure peaks. Ensure thorough drying and deuterated solvent purity .
- By-Products : Oxidative by-products (e.g., N-oxide derivatives) require TLC monitoring (silica gel, ethyl acetate/hexane 3:7) .
Q. What in vitro methodologies are appropriate for evaluating the biological activity of this compound, particularly in neurological research?
- Methodological Answer :
- Receptor Binding Assays : Radioligand competition assays (e.g., NMDA receptor antagonism) using [³H]MK-801 in rat cortical membranes. IC₅₀ values <10 μM suggest potent activity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor parent compound loss via LC-MS/MS .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 cell monolayers to measure apparent permeability (Papp). LogP ~2.5 predicts moderate BBB penetration .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : SwissADME or ADMET Predictor™ simulate Phase I/II metabolism. Predominant pathways include N-demethylation (CYP3A4) and glucuronidation (UGT1A9) .
- Docking Studies : AutoDock Vina models interactions with CYP450 isoforms. High-affinity docking (ΔG < −8 kcal/mol) indicates likely metabolic hotspots .
- QSAR Modeling : Correlate structural descriptors (e.g., topological polar surface area) with experimental clearance rates to refine predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
